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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von "Frubiase" Sport-

Produkten mit alternativen Sporternährungsstrategien. Der Fokus liegt auf der Darstellung von

experimentellen Daten, detaillierten Versuchsprotokollen und den zugrunde liegenden

biochemischen Signalwegen, um eine fundierte Bewertung der potenziellen Wirkungsweisen in

verschiedenen sportlichen Disziplinen zu ermöglichen.

Zusammenfassung der quantitativen Daten
Die ernährungsphysiologischen Strategien im Sport zielen hauptsächlich auf die Optimierung

der Energiebereitstellung, die Aufrechterhaltung der Muskelfunktion und die Unterstützung der

Regeneration ab. "Frubiase SPORT AUSDAUER" kombiniert das langsam freisetzende

Kohlenhydrat Palatinose™ mit einer Matrix aus Vitaminen und Mineralstoffen. Im Vergleich

dazu setzen viele herkömmliche Sportgetränke auf schnell verfügbare Kohlenhydrate wie

Maltodextrin oder Glukose.

Die folgende Tabelle fasst die wichtigsten quantitativen Ergebnisse aus vergleichenden Studien

zusammen, die die Wirkung von Palatinose™ (einem Hauptbestandteil von Frubiase SPORT

AUSDAUER) im Vergleich zu Maltodextrin in Ausdauersportarten untersuchen.
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Parameter Palatinose™ Maltodextrin Sportart Kernaussage

Zeitfahrleistung

(Dauer)

Signifikant kürzer

(ca. 1 Minute

schneller in einer

Studie)[1]

Länger Radsport

Palatinose™

verbesserte die

Leistung in

einem

anschließenden

Zeitfahren.[1]

Leistungsabgabe

(letzte 5 Min.)

Signifikant

höher[2]
Niedriger Radsport

Athleten konnten

mit Palatinose™

am Ende des

Zeitfahrens eine

höhere Leistung

aufrechterhalten.

[2]

Blutzuckerspiege

l

Stabiler,

geringerer

Anstieg vor der

Belastung[1][2]

Schneller,

höherer Anstieg

und

anschließender

Abfall

Radsport

Palatinose™

sorgt für ein

stabileres

Blutzuckerprofil

während der

Ausdauerbelastu

ng.[1][2]

Fettoxidationsrat

e

Signifikant höher

während der

Ausdauerbelastu

ng[1][2]

Niedriger Radsport

Die langsamere

Glukosefreisetzu

ng aus

Palatinose™

fördert die

Energieverbrenn

ung aus Fett,

was Glykogen

spart.[1][2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://consensus.app/search/magnesiums-role-in-neuromuscular-function-and-exer/xfK9YjP3R1yvhDuRz9cOYw/
https://consensus.app/search/magnesiums-role-in-neuromuscular-function-and-exer/xfK9YjP3R1yvhDuRz9cOYw/
https://www.researchgate.net/publication/304397318_Substrate_Utilization_and_Cycling_Performance_Following_Palatinose_Ingestion_A_Randomized_Double-Blind_Controlled_Trial
https://www.researchgate.net/publication/304397318_Substrate_Utilization_and_Cycling_Performance_Following_Palatinose_Ingestion_A_Randomized_Double-Blind_Controlled_Trial
https://consensus.app/search/magnesiums-role-in-neuromuscular-function-and-exer/xfK9YjP3R1yvhDuRz9cOYw/
https://www.researchgate.net/publication/304397318_Substrate_Utilization_and_Cycling_Performance_Following_Palatinose_Ingestion_A_Randomized_Double-Blind_Controlled_Trial
https://consensus.app/search/magnesiums-role-in-neuromuscular-function-and-exer/xfK9YjP3R1yvhDuRz9cOYw/
https://www.researchgate.net/publication/304397318_Substrate_Utilization_and_Cycling_Performance_Following_Palatinose_Ingestion_A_Randomized_Double-Blind_Controlled_Trial
https://consensus.app/search/magnesiums-role-in-neuromuscular-function-and-exer/xfK9YjP3R1yvhDuRz9cOYw/
https://www.researchgate.net/publication/304397318_Substrate_Utilization_and_Cycling_Performance_Following_Palatinose_Ingestion_A_Randomized_Double-Blind_Controlled_Trial
https://consensus.app/search/magnesiums-role-in-neuromuscular-function-and-exer/xfK9YjP3R1yvhDuRz9cOYw/
https://www.researchgate.net/publication/304397318_Substrate_Utilization_and_Cycling_Performance_Following_Palatinose_Ingestion_A_Randomized_Double-Blind_Controlled_Trial
https://www.beneo.com/news/scientific-study-shows-better-performance-in-athletes-with-palatinose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14633507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kohlenhydratoxid

ation

Niedriger

während der

Ausdauerbelastu

ng[2]

Höher Radsport

Geringerer

Verbrauch von

Kohlenhydraten

zu Beginn der

Belastung.[2]

Zu den Vitamin- und Mineralstoffkomponenten in "Frubiase" gibt es umfangreiche, aber auch

kontroverse Forschung. Die allgemeine Schlussfolgerung ist, dass eine Supplementierung die

Leistung bei Personen mit einem bestehenden Mangel verbessern kann. Bei gut ernährten

Athleten sind die leistungssteigernden Effekte einer zusätzlichen Supplementierung oft nicht

signifikant. Einige Studien deuten sogar darauf hin, dass hohe Dosen von Antioxidantien wie

Vitamin C und E die zellulären Anpassungen an das Training beeinträchtigen könnten.
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Supplementierung Placebo
Sportart/Trainingsa
rt

Kernaussage

Multivitamin/Mineralst

off

Kein signifikanter

Unterschied
Krafttraining

Bei gut ernährten

Männern führte eine

12-wöchige

Supplementierung zu

keiner Verbesserung

der Kraft oder

Ausdauer.[4]

Multivitamin/Mineralst

off
Verbesserte Erholung

Militärisches Training

(Übertraining)

Eine

Supplementierung

unterstützte die

Erholung des

neuroendokrinen und

immunologischen

Systems nach

intensivem Training.[5]

Vitamin C & E
Kein signifikanter

Unterschied
Krafttraining

Die Supplementierung

hatte keinen Einfluss

auf das

Muskelwachstum und

reduzierte den

Zuwachs an Armkraft.

[6]

Magnesium

Kein signifikanter

Unterschied (bei

normalen Mg-

Spiegeln)

Diverse

Eine Magnesium-

Supplementierung

scheint die Leistung

nicht zu beeinflussen,

wenn kein Mangel

vorliegt.[7]

Detaillierte experimentelle Protokolle
Die Validität der Forschungsergebnisse hängt entscheidend von den angewandten Methoden

ab. Nachfolgend finden Sie detaillierte Protokolle für Schlüssel-Experimente, die zur Bewertung

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/publication/356248944_Vitamin_and_Mineral_Considerations_for_Strength_Training
https://pubmed.ncbi.nlm.nih.gov/23895706/
https://ods.od.nih.gov/factsheets/ExerciseAndAthleticPerformance-HealthProfessional/
https://www.mdpi.com/2072-6643/11/3/696
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14633507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


der Leistungsfähigkeit in verschiedenen sportlichen Kontexten herangezogen werden können.

Ausdauersport: Protokoll für einen Radsport-
Zeitfahrtest
Dieses Protokoll wurde in Studien verwendet, die die Auswirkungen von Palatinose™ im

Vergleich zu Maltodextrin untersuchten.[1][2]

Teilnehmer: Trainierte männliche Radsportler.

Design: Randomisiertes, doppelblindes Cross-Over-Design. Jeder Teilnehmer durchläuft

beide Bedingungen (Palatinose™ und Maltodextrin) in zufälliger Reihenfolge.

Supplementierung: 45 Minuten vor der Belastung nehmen die Teilnehmer 750 ml eines

Getränks zu sich, das 10% Kohlenhydrate enthält (entweder Palatinose™ oder

Maltodextrin).

Belastungsprotokoll:

Phase 1 (Ausdauer): 90 Minuten Radfahren bei moderater Intensität (ca. 60% der

maximalen Sauerstoffaufnahme, VO₂max). Während dieser Phase werden regelmäßig

Blutproben zur Bestimmung von Glukose und Laktat entnommen und die

Substratoxidation mittels Spirometrie gemessen.

Phase 2 (Leistungstest): Unmittelbar nach der Ausdauerphase absolvieren die Teilnehmer

ein selbstgesteuertes Zeitfahren über eine festgelegte Distanz (z. B. 16,1 km) oder eine

festgelegte Arbeitsmenge (z. B. 600 kJ).[8][9] Die primären Endpunkte sind die für das

Zeitfahren benötigte Zeit und die durchschnittliche Leistungsabgabe (in Watt).

Messungen:

Leistung: Zeit, Leistungsabgabe (Watt), Geschwindigkeit.

Physiologie: Herzfrequenz, Laktatkonzentration im Blut, Blutzuckerspiegel.

Metabolismus: Respiratorischer Quotient zur Bestimmung der Kohlenhydrat- und

Fettoxidationsraten.
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Kraftsport: Protokoll zur Bestimmung der Maximalkraft
(1-RM) und Muskelkraftausdauer
Dieses Protokoll dient der Bewertung der grundlegenden Kraftfähigkeiten.

Teilnehmer: Krafttrainingserfahrene oder untrainierte Personen, je nach Studienziel.

Maximalkrafttest (1-Repetition-Maximum - 1-RM):

Aufwärmen: Die Teilnehmer führen einen allgemeinen aeroben Aufwärmteil durch, gefolgt

von spezifischen Aufwärmsätzen der Testübung (z. B. Kniebeuge oder Bankdrücken) mit

leichter bis moderater Last (5-10 Wiederholungen bei 40-60% des geschätzten 1-RM).[10]

Testdurchführung: Nach einer kurzen Pause wird das Gewicht schrittweise erhöht. Nach

jedem erfolgreichen Versuch gibt es eine Pause von 3-5 Minuten. Das Ziel ist es, das

maximale Gewicht zu finden, das für eine vollständige Wiederholung mit korrekter Technik

gehoben werden kann.[10][11]

Muskelkraftausdauertest:

Protokoll: Die Teilnehmer führen so viele Wiederholungen wie möglich mit einem

festgelegten Prozentsatz ihres 1-RM (z. B. 70%) oder ihres Körpergewichts aus.[12]

Alternative (Feldtest): Maximale Anzahl an Liegestützen oder Klimmzügen bis zur

Erschöpfung.[11][13]

Messungen:

Maximalkraft: Gewicht des erfolgreichen 1-RM in kg.

Kraftausdauer: Anzahl der absolvierten Wiederholungen.

Mannschaftssport: Protokoll zur Bewertung von
Geschwindigkeit und Agilität
Diese Tests sind relevant für Sportarten, die durch intermittierende, hochintensive Belastungen

gekennzeichnet sind.
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Teilnehmer: Aktive Mannschaftssportler.

Sprinttest (z. B. 40-Yard-Sprint):

Protokoll: Nach einem standardisierten Aufwärmen sprinten die Athleten eine festgelegte

Distanz (z. B. 40 Yards oder 30 Meter) aus dem Hochstart. Die Zeit wird mittels

Lichtschranken oder manuell erfasst. Es werden mehrere Versuche mit ausreichender

Pause durchgeführt, und der beste Versuch wird gewertet.[14][15]

Agilitätstest (z. B. T-Test oder Pro-Agility-Test):

Protokoll: Die Athleten durchlaufen einen standardisierten Parcours mit schnellen

Richtungswechseln (vorwärts, seitwärts, rückwärts). Die Zeit, die zum Absolvieren des

Parcours benötigt wird, wird gemessen.

Messungen:

Geschwindigkeit: Zeit in Sekunden für die Sprintdistanz.

Agilität: Zeit in Sekunden für den Agilitätsparcours.

Visualisierung von Signalwegen und
Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die

relevanten biochemischen Signalwege und experimentellen Arbeitsabläufe.

Signalweg: Energiebereitstellung im Ausdauersport
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Alternative 1: Palatinose™ (Frubiase)

Alternative 2: Maltodextrin

Palatinose™
(langsame Hydrolyse)

Stabile, langsame
Glukosefreisetzung Stabiler Blutzuckerspiegel Geringe Insulinausschüttung Erhöhte Fettoxidation Glykogen-Einsparung Verbesserte Ausdauerleistung

Maltodextrin
(schnelle Hydrolyse) Schnelle Glukosefreisetzung Schneller Blutzuckeranstieg Hohe Insulinausschüttung Gehemmte Fettoxidation Hoher Glykogenverbrauch Schnelle, aber kürzere Energie

Click to download full resolution via product page

Abbildung 1: Vergleich der metabolischen Signalwege von Palatinose™ und Maltodextrin.

Signalweg: Rolle von Magnesium und B-Vitaminen in
der Muskelzelle
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Energiestoffwechsel Kofaktoren (Frubiase)

Muskelfunktion

Kohlenhydrate

Glykolyse / β-Oxidation

Fette

Proteine

Citratzyklus

ATP-Produktion

Muskelkontraktion

liefert Energie

Proteinsynthese

liefert Energie

B-Vitamine
(B1, B2, B3, B5, B6)

Coenzyme

Coenzyme

Magnesium (Mg²⁺)

bildet Mg-ATP Komplex

reguliert Ca²⁺-Fluss

Click to download full resolution via product page

Abbildung 2: Rolle von B-Vitaminen und Magnesium im Energiestoffwechsel der Muskelzelle.

Experimenteller Arbeitsablauf: Cross-Over-Studie
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Rekrutierung & Baseline-Tests

Randomisierung

Gruppe A Gruppe B

Phase 1: Intervention A
(z.B. Frubiase)

Phase 1: Intervention B
(z.B. Placebo)

Leistungstests

Washout-Periode

Phase 2: Intervention B
(Placebo)

Phase 2: Intervention A
(Frubiase)

Leistungstests

Datenanalyse & Vergleich

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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